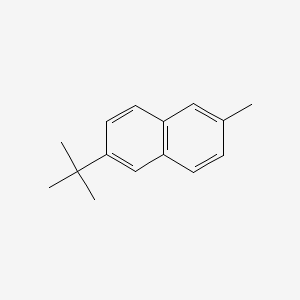
2-(tert-Butyl)-6-methylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butyl)-6-methylnaphthalene is an organic compound belonging to the naphthalene family It features a naphthalene ring substituted with a tert-butyl group at the second position and a methyl group at the sixth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-6-methylnaphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with tert-butyl chloride and aluminum chloride as a catalyst. The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification methods to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-(tert-Butyl)-6-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Hydrogenation of the compound can be achieved using catalysts such as palladium on carbon, resulting in the reduction of the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated naphthalene compounds.
科学的研究の応用
2-(tert-Butyl)-6-methylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and unique structural properties.
作用機序
The mechanism of action of 2-(tert-Butyl)-6-methylnaphthalene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, and cell signaling mechanisms, contributing to its observed biological effects.
類似化合物との比較
Similar Compounds
2-(tert-Butyl)naphthalene: Lacks the methyl group at the sixth position.
6-Methylnaphthalene: Lacks the tert-butyl group at the second position.
2,6-Dimethylnaphthalene: Contains two methyl groups instead of a tert-butyl and a methyl group.
Uniqueness
2-(tert-Butyl)-6-methylnaphthalene is unique due to the presence of both a tert-butyl and a methyl group on the naphthalene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science.
特性
CAS番号 |
84029-69-6 |
|---|---|
分子式 |
C15H18 |
分子量 |
198.30 g/mol |
IUPAC名 |
2-tert-butyl-6-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-11-5-6-13-10-14(15(2,3)4)8-7-12(13)9-11/h5-10H,1-4H3 |
InChIキー |
NHFXGOBYADCNHS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


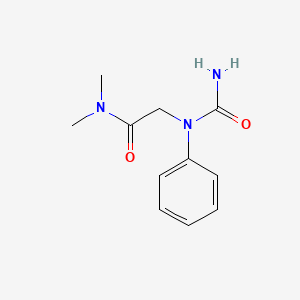

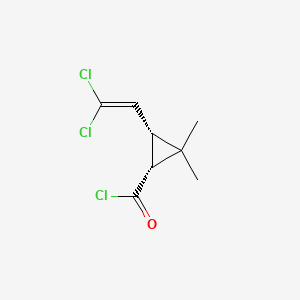
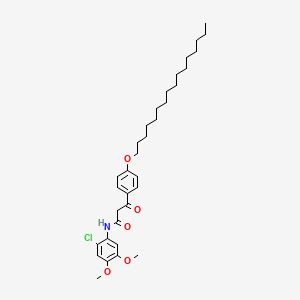
![[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide](/img/structure/B12679058.png)
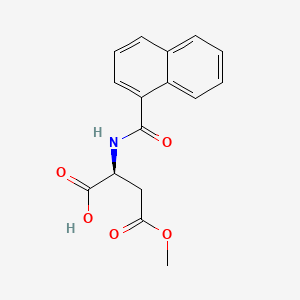
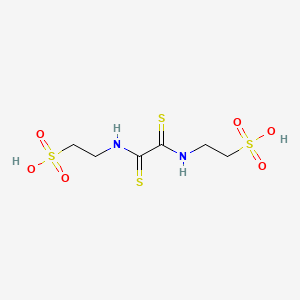
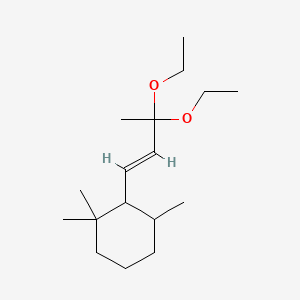

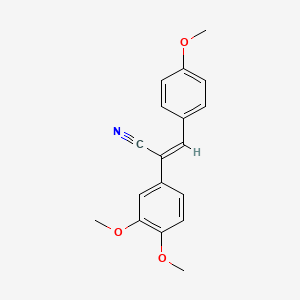

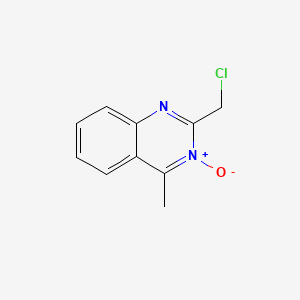
![2,2'-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol]](/img/structure/B12679103.png)

